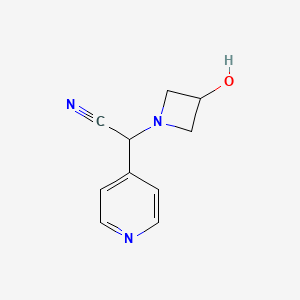
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a pyridine ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
- 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile
Uniqueness
The unique combination of the azetidine and pyridine rings in 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile may confer distinct biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C10H11N3O/c11-5-10(13-6-9(14)7-13)8-1-3-12-4-2-8/h1-4,9-10,14H,6-7H2 |
InChI Key |
QBTDKDVDPSAERD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















